Technical Whitepaper: Chemical Architecture and Physicochemical Profiling of N,N'-Diethyl-N,N'-di(o-tolyl)oxamide
Technical Whitepaper: Chemical Architecture and Physicochemical Profiling of N,N'-Diethyl-N,N'-di(o-tolyl)oxamide
Executive Summary
In the realm of advanced separation science and coordination chemistry, the rational design of organic extractants is paramount for achieving high metal-ion selectivity. N,N'-Diethyl-N,N'-di(o-tolyl)oxamide (CAS: 14288-18-7)[1] represents a highly specialized class of tertiary oxamides. By eliminating N-H hydrogen bond donors and introducing sterically demanding ortho-substituted aromatic rings, this molecule is engineered for superior lipophilicity and precise bidentate chelation. As a Senior Application Scientist, I have structured this guide to dissect the structure-activity relationships, physicochemical properties, and validated experimental workflows of this compound, providing a comprehensive resource for researchers in drug development and hydrometallurgy.
Molecular Architecture & Structural Dynamics
The Oxamide Core and Conformational Isomerism
At the heart of the molecule lies the oxamide structural motif (–C(=O)–C(=O)–). The central C–C bond allows the molecule to adopt either an s-trans or s-cis conformation. In its uncoordinated state, the s-trans conformation is thermodynamically favored to minimize dipole-dipole repulsion between the two carbonyl oxygen atoms. However, upon introduction to a metal center, the molecule undergoes a low-energy rotational transition to the s-cis conformation, positioning the carbonyl oxygens to act as a bidentate O,O'-donor[2].
Steric and Electronic Causality of Substituents
The structural modifications in N,N'-Diethyl-N,N'-di(o-tolyl)oxamide are highly deliberate:
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N-Ethyl Groups: The substitution of protons with ethyl groups converts the molecule into a tertiary amide. This eliminates intermolecular hydrogen bonding, drastically lowering the melting point and increasing solubility in non-polar organic diluents—a critical prerequisite for liquid-liquid extraction.
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N-(o-Tolyl) Groups: The inclusion of an ortho-methyl group on the phenyl ring acts as a "steric director." This bulk restricts free rotation around the N-Aryl bond, pre-organizing the ligand's geometry. During metal complexation, this steric hindrance dictates a specific "bite angle," thermodynamically favoring the extraction of specific target metals (e.g., actinides) while rejecting competing ions[3].
Physicochemical Profiling
Understanding the quantitative parameters of N,N'-Diethyl-N,N'-di(o-tolyl)oxamide is essential for predicting its partitioning behavior in biphasic systems. The predicted XLogP of 4.2[4] confirms its highly hydrophobic nature, ensuring minimal loss to the aqueous phase during extraction cycles.
| Property | Value | Source / Method |
| Chemical Name | N,N'-Diethyl-N,N'-di(o-tolyl)oxamide | Sigma-Aldrich[1] |
| CAS Registry Number | 14288-18-7 | Sigma-Aldrich[1] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | PubChemLite[4] |
| Molecular Weight | 324.42 g/mol | PubChemLite[4] |
| Monoisotopic Mass | 324.18378 Da | PubChemLite[4] |
| Predicted XLogP | 4.2 | PubChemLite[4] |
| Topological Polar Surface Area | 40.6 Ų | Computed Structural Analysis |
| H-Bond Donors / Acceptors | 0 / 2 | Computed Structural Analysis |
| Physical State | Crystalline Solid | Empirical Observation |
Synthesis and Validation Workflow
The synthesis of tertiary oxamides is typically achieved via the direct acylation of secondary amines[3]. The following protocol is designed as a self-validating system, ensuring high yield and purity.
Fig 1: Step-by-step synthesis workflow of N,N'-Diethyl-N,N'-di(o-tolyl)oxamide.
Step-by-Step Synthesis Protocol
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Amine Preparation: Dissolve 2.0 equivalents of N-ethyl-o-toluidine and 2.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.
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Causality: Nitrogen prevents moisture ingress, which would rapidly hydrolyze the oxalyl chloride. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the precipitation of unreactive amine hydrochloride salts.
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Acylation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.0 equivalent of oxalyl chloride dropwise.
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Causality: The acylation is highly exothermic. Dropwise addition at 0 °C prevents solvent boiling and suppresses the formation of degradation byproducts.
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Propagation & Monitoring: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours. Self-Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 8:2), ensuring the disappearance of the amine spot.
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Quenching & Washing: Quench the reaction with distilled water. Transfer to a separatory funnel. Wash the organic layer successively with 1M HCl (removes residual amine/TEA), saturated NaHCO₃ (neutralizes residual acid), and brine (removes water).
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/hexane mixture to yield pure N,N'-Diethyl-N,N'-di(o-tolyl)oxamide crystals.
Application in Hydrometallurgy & Metal Extraction
Tertiary oxamides are celebrated in nuclear fuel reprocessing due to the CHNO principle [3]. Because they are composed exclusively of carbon, hydrogen, nitrogen, and oxygen, these ligands are completely incinerable. Upon disposal, they generate entirely gaseous products, leaving zero secondary solid radioactive waste.
Fig 2: Mechanism of liquid-liquid metal extraction using oxamide ligands.
Step-by-Step Liquid-Liquid Extraction Protocol
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Organic Phase Formulation: Dissolve N,N'-Diethyl-N,N'-di(o-tolyl)oxamide in an aliphatic diluent (e.g., n-dodecane) modified with 5% v/v 1-octanol to a final ligand concentration of 0.1 M.
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Causality: The 1-octanol acts as a phase modifier. It increases the polarity of the organic phase just enough to prevent "third-phase formation" (crud) when the ligand becomes heavily loaded with polar metal complexes.
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Aqueous Phase Preparation: Prepare the target metal ion solution in a 3M HNO₃ matrix.
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Extraction Contact: Combine equal volumes of the organic and aqueous phases (O/A ratio = 1) in a thermostatic vortex mixer at 25 °C. Mix vigorously for 15 minutes.
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Causality: Vigorous mixing maximizes the interfacial surface area, overcoming mass transfer resistance and allowing the system to reach thermodynamic equilibrium rapidly.
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Phase Disengagement: Centrifuge the emulsion at 3000 rpm for 5 minutes to achieve complete phase separation.
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Validation & Analysis: Self-Validation: Carefully separate the layers. Analyze the aqueous raffinate using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to calculate the distribution ratio ( D ) and confirm the extraction efficiency.
References
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Title: N,n'-diethyl-n,n'-di(o-tolyl)oxamide - PubChemLite Source: Université du Luxembourg (uni.lu) URL: [Link](Derived from PubChemLite database)[4]
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Title: Reactivity of [M(C∧P)(S2C-R)] toward HgX2. X-ray Crystal Structures Source: Inorganic Chemistry Vol. 36 No. 27 - ACS Publications URL: [Link][2]
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Title: WO2023036955A1 - Nouveau procédé de préparation de composés oxalates et oxamides par voie catalytique Source: Google Patents URL: [3]
Sources
- 1. N,N'-DIETHYL-N,N'-DI(O-TOLYL)OXAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2023036955A1 - Nouveau procédé de préparation de composés oxalates et oxamides par voie catalytique - Google Patents [patents.google.com]
- 4. PubChemLite - N,n'-diethyl-n,n'-di(o-tolyl)oxamide (C20H24N2O2) [pubchemlite.lcsb.uni.lu]
